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Compound of Interest

Compound Name: Z-Thr-otbu

Cat. No.: B15303133 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of expected spectroscopic data for N-

Benzyloxycarbonyl-O-tert-butyl-L-threonine tert-butyl ester (Z-Thr-OtBu), a key building block

in peptide synthesis. Due to the limited availability of published spectra for this specific

compound, this document presents predicted data based on the analysis of its constituent

functional groups and data from closely related analogs. It also outlines standard experimental

protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data.

Overview of Z-Thr-OtBu
Z-Thr-OtBu is a protected amino acid derivative commonly used in solid-phase and solution-

phase peptide synthesis. The benzyloxycarbonyl (Z) group protects the amine terminus, while

the tert-butyl (OtBu) ester protects the C-terminus, and an additional tert-butyl ether protects

the hydroxyl group of the threonine side chain.

Chemical Structure:

Molecular Formula: C₂₀H₃₁NO₅

Molecular Weight: 365.46 g/mol
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The following tables summarize the expected spectroscopic data for Z-Thr-OtBu.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for Z-Thr-OtBu

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 7.35 m 5H
Aromatic protons (Z-

group)

~ 5.10 s 2H -CH₂-Ph (Z-group)

~ 5.30 d 1H NH

~ 4.20 dd 1H α-CH

~ 4.00 dq 1H β-CH

~ 1.45 s 9H C-terminal -O-tBu

~ 1.20 s 9H Side chain -O-tBu

~ 1.15 d 3H γ-CH₃

Table 2: Predicted ¹³C NMR Data for Z-Thr-OtBu
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Chemical Shift (δ, ppm) Assignment

~ 170 C-terminal C=O

~ 156 Urethane C=O (Z-group)

~ 136 Aromatic quat. C (Z-group)

~ 128.5 Aromatic CH (Z-group)

~ 128.0 Aromatic CH (Z-group)

~ 127.8 Aromatic CH (Z-group)

~ 82 C-terminal -C(CH₃)₃

~ 75 Side chain -C(CH₃)₃

~ 68 β-CH

~ 67 -CH₂-Ph (Z-group)

~ 60 α-CH

~ 28.2 C-terminal -C(CH₃)₃

~ 28.0 Side chain -C(CH₃)₃

~ 20 γ-CH₃

Note: The predicted chemical shifts are based on typical values for the respective functional

groups and may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for Z-Thr-OtBu
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Wavenumber (cm⁻¹) Intensity Assignment

~ 3350 Medium N-H stretch (urethane)

~ 3000-2850 Medium-Strong
C-H stretch (aliphatic and

aromatic)

~ 1740 Strong C=O stretch (tert-butyl ester)

~ 1715 Strong C=O stretch (urethane)

~ 1520 Strong N-H bend and C-N stretch

~ 1250, 1150 Strong C-O stretch (esters and ether)

Mass Spectrometry (MS)
Table 4: Expected Mass Spectrometry Data for Z-Thr-OtBu

Ion m/z (calculated)

[M+H]⁺ 366.2275

[M+Na]⁺ 388.2094

[M-C₄H₈]⁺ (loss of isobutylene from OtBu ether) 310.1649

[M-C₄H₉O₂]⁺ (loss of tert-butoxycarbonyl) 264.1751

[C₇H₇]⁺ (tropylium ion from Z-group) 91.0542

Experimental Protocols
The following are general protocols for obtaining the spectroscopic data described above.

NMR Spectroscopy
Sample Preparation:

Dissolve 5-10 mg of Z-Thr-OtBu in approximately 0.6 mL of a deuterated solvent (e.g.,

CDCl₃, DMSO-d₆).
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Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

The sample is placed in a high-field NMR spectrometer (e.g., 400 MHz or higher).

The magnetic field is shimmed to achieve homogeneity.

A standard one-pulse ¹H experiment is performed. Key parameters include a 30-45° pulse

angle, a spectral width of approximately 16 ppm, and a sufficient number of scans to achieve

a good signal-to-noise ratio.

¹³C NMR Acquisition:

A proton-decoupled ¹³C experiment (e.g., using a broadband decoupling sequence) is

performed on the same sample.

A larger number of scans is typically required for ¹³C NMR due to the lower natural

abundance of the ¹³C isotope.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (Thin Film Method):

Dissolve a small amount of Z-Thr-OtBu in a volatile solvent (e.g., dichloromethane or

chloroform).

Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).

Allow the solvent to evaporate, leaving a thin film of the compound on the plate.

Data Acquisition:

A background spectrum of the clean, empty sample compartment is recorded.

The salt plate with the sample film is placed in the spectrometer's sample holder.

The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The final

spectrum is the ratio of the sample spectrum to the background spectrum.[1]
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Electrospray Ionization Mass Spectrometry (ESI-MS)
Sample Preparation:

Prepare a dilute solution of Z-Thr-OtBu (approximately 10-100 μM) in a solvent suitable for

ESI, such as methanol or acetonitrile, often with a small amount of formic acid (0.1%) to

promote protonation.

Data Acquisition:

The sample solution is infused into the ESI source of the mass spectrometer at a constant

flow rate.

A high voltage is applied to the ESI needle, generating a fine spray of charged droplets.

As the solvent evaporates, ions of the analyte are released and enter the mass analyzer.

The mass-to-charge ratio (m/z) of the ions is measured. The instrument is typically operated

in positive ion mode to detect protonated molecules ([M+H]⁺) and other adducts.

Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the comprehensive spectroscopic

characterization of a protected amino acid like Z-Thr-OtBu.
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Caption: Workflow for the spectroscopic analysis of Z-Thr-OtBu.

This guide provides a foundational understanding of the expected spectroscopic properties of

Z-Thr-OtBu and the methodologies for their determination. For definitive characterization, it is

essential to acquire and interpret experimental data for the specific sample in question.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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